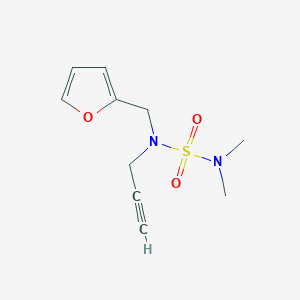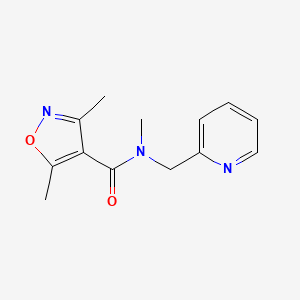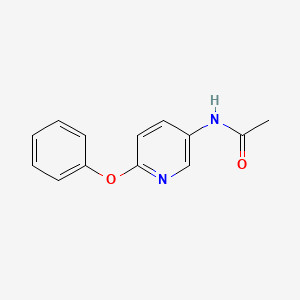
4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide, also known as TAK-659, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in cancer treatment. TAK-659 is a selective inhibitor of the protein kinase BTK, which is involved in the development and progression of certain types of cancer.
Mechanism of Action
4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide selectively binds to the active site of BTK and inhibits its activity, leading to the downregulation of BCR signaling and subsequent apoptosis of malignant B-cells. The inhibition of BTK also affects other downstream signaling pathways, such as the NF-κB pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide has been shown to induce apoptosis in B-cell malignancies, as well as inhibit the growth and proliferation of cancer cells. It has also been shown to have immunomodulatory effects, such as enhancing T-cell activation and cytokine production. In addition, 4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide has several advantages for lab experiments, including its potency and selectivity for BTK, as well as its favorable pharmacokinetic profile. However, there are also some limitations to its use, such as the potential for off-target effects and the need for careful evaluation of its toxicity and safety profile.
Future Directions
There are several future directions for the study of 4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide and its potential applications in cancer treatment. One area of focus is the development of combination therapies that target multiple signaling pathways involved in cancer development and progression. Another area of interest is the investigation of the immunomodulatory effects of 4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide and its potential applications in immunotherapy. Additionally, further studies are needed to evaluate the safety and efficacy of 4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide in clinical trials, and to identify biomarkers that can predict response to treatment.
Synthesis Methods
The synthesis of 4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide involves several steps, starting from the reaction of 2-bromo-5-tert-butylpyridine with 1,2-diaminocyclohexane to form 4-tert-butyl-N-pyridin-2-yl-1,4-diazepane. This intermediate is then reacted with 2-chloro-N-(4-methylphenyl)acetamide to yield the final product, 4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide. The synthesis process has been optimized to achieve high yields and purity of 4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide.
Scientific Research Applications
4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide has been extensively studied for its potential applications in cancer treatment. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, and its inhibition has been shown to induce apoptosis in B-cell malignancies. 4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide has demonstrated potent and selective inhibition of BTK in preclinical studies, and has shown promising results in the treatment of various types of cancer, including lymphoma and leukemia.
properties
IUPAC Name |
4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-15(2,3)19-10-6-9-18(11-12-19)14(20)17-13-7-4-5-8-16-13/h4-5,7-8H,6,9-12H2,1-3H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOPWZAAQKSDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCCN(CC1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-bromophenyl)cyclobutyl]thiadiazole-5-carboxamide](/img/structure/B7531167.png)
![N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7531168.png)

![5-[1-(2,4-Difluorophenyl)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7531183.png)
![1-[(5-Bromothiophen-3-yl)methyl]-3-(1,1-dioxothiolan-3-yl)-1-methylurea](/img/structure/B7531190.png)
![4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7531200.png)



![N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7531229.png)



